REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:9]C(=O)C(C)[O:5][C:3]1=[O:4].[CH2:11]1[O:18]C(=O)C[O:14][C:12]1=[O:13].C(Cl)(Cl)Cl.CCCCCCCC/C=C\CCCCCCCC(OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)C[N+](C)(C)C)=O.O>C(Cl)Cl>[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9].[C:12]([OH:14])(=[O:13])[CH2:11][OH:18] |f:0.1|
|
Name
|
|
Quantity
|
0.875 g
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
|
Name
|
|
Quantity
|
7.875 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
these conditions were maintained for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
CUSTOM
|
Details
|
evaporate methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature with the help
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |